molecular formula C10H12N5Na3O9P2 B12084279 dATP trisodium salt

dATP trisodium salt

Cat. No.: B12084279
M. Wt: 477.15 g/mol
InChI Key: OFUJHRQLQPLGNA-UHFFFAOYSA-K
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Description

2’-Deoxyadenosine 5’-triphosphate trisodium salt is a nucleotide analog used extensively in molecular biology and biochemistry. It is composed of a nucleobase (adenine) attached to deoxyribose, with a chain of three phosphate residues bound to the 5’-hydroxyl group of the sugar. This compound is crucial for DNA synthesis and repair, serving as a substrate for DNA polymerases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine 5’-triphosphate trisodium salt typically involves the phosphorylation of deoxyadenosine. This process can be achieved through enzymatic or chemical methods. One common approach is the use of nucleoside diphosphate kinase to catalyze the transfer of a phosphate group from adenosine triphosphate to deoxyadenosine diphosphate, forming 2’-Deoxyadenosine 5’-triphosphate .

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine 5’-triphosphate trisodium salt often involves large-scale enzymatic synthesis. This method ensures high purity and yield, making it suitable for commercial applications. The process typically includes the use of high-purity water and sodium hydroxide to adjust the pH to 7.0, followed by purification steps to remove any contaminants .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine 5’-triphosphate trisodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving 2’-Deoxyadenosine 5’-triphosphate trisodium salt include adenosine triphosphate, nucleoside diphosphate kinase, and various buffers to maintain the pH. Reaction conditions often involve temperatures ranging from 25°C to 37°C, depending on the specific application .

Major Products Formed

The major products formed from reactions involving 2’-Deoxyadenosine 5’-triphosphate trisodium salt include deoxyadenosine diphosphate, deoxyadenosine monophosphate, and inorganic phosphate. These products are essential intermediates in various biochemical pathways .

Scientific Research Applications

2’-Deoxyadenosine 5’-triphosphate trisodium salt has a wide range of applications in scientific research:

Mechanism of Action

2’-Deoxyadenosine 5’-triphosphate trisodium salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, allowing for the elongation of the DNA molecule. The compound also plays a role in the formation of the apoptosome, a complex involved in the activation of caspases during apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyguanosine 5’-triphosphate trisodium salt
  • 2’-Deoxycytidine 5’-triphosphate trisodium salt
  • 2’-Deoxythymidine 5’-triphosphate trisodium salt

Uniqueness

2’-Deoxyadenosine 5’-triphosphate trisodium salt is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it is specifically recognized by DNA polymerases and incorporated into the DNA strand. This specificity makes it an essential component in various molecular biology techniques .

Properties

Molecular Formula

C10H12N5Na3O9P2

Molecular Weight

477.15 g/mol

IUPAC Name

trisodium;[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15N5O9P2.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3

InChI Key

OFUJHRQLQPLGNA-UHFFFAOYSA-K

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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